molecular formula C11H11N3O4 B1191284 N'-{2-hydroxy-5-nitrobenzylidene}cyclopropanecarbohydrazide

N'-{2-hydroxy-5-nitrobenzylidene}cyclopropanecarbohydrazide

Cat. No. B1191284
M. Wt: 249.22g/mol
InChI Key: FYVWTHHBLWDOOL-WUXMJOGZSA-N
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Description

N'-[(3-nitro-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]cyclopropanecarbohydrazide is a member of quinomethanes.

Scientific Research Applications

Antimicrobial Activity

N'-{2-hydroxy-5-nitrobenzylidene}cyclopropanecarbohydrazide derivatives have shown significant antimicrobial activities. For example, a related compound, N’-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide, demonstrated bacteriostatic effects against various bacteria, including MRSA, P. aeruginosa, and K. pneumoniae (Amereih et al., 2020). Additionally, chiral lactic-hydrazone derivatives based on similar structures exhibited good antibacterial activity against S. aureus and E. coli (Noshiranzadeh et al., 2017).

Enzyme Inhibition

Compounds related to this compound have been found to inhibit enzymes effectively. For instance, certain hydrazones, including those similar in structure to the compound , have shown strong urease inhibitory activities, which could have significant implications in medical and agricultural fields (Sheng et al., 2015).

Potential in Polymer and Materials Science

Derivatives of o-nitrobenzyl, closely related to this compound, have seen increasing utilization in polymer and materials science. Their photolabile nature allows for alteration of polymer properties through irradiation, opening up various applications in this field (Zhao et al., 2012).

Synthesis and Characterization

There is considerable interest in the synthesis and characterization of compounds like this compound. Studies have focused on their preparation, purification, and spectral characterization, providing a foundation for understanding their properties and potential applications in various fields (Kumar et al., 2011).

properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]cyclopropanecarboxamide

InChI

InChI=1S/C11H11N3O4/c15-10-4-3-9(14(17)18)5-8(10)6-12-13-11(16)7-1-2-7/h3-7,15H,1-2H2,(H,13,16)/b12-6+

InChI Key

FYVWTHHBLWDOOL-WUXMJOGZSA-N

SMILES

C1CC1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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